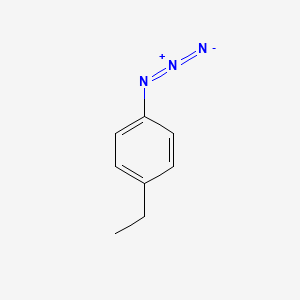

1-Azido-4-ethylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Azido-4-ethylbenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃) attached to the benzene ring at the para position relative to an ethyl group

準備方法

Synthetic Routes and Reaction Conditions: 1-Azido-4-ethylbenzene can be synthesized through the diazotization of 4-ethylaniline followed by azidation. The process involves dissolving 4-ethylaniline in an aqueous hydrochloric acid solution, followed by the addition of sodium nitrite to form the diazonium salt. This intermediate is then treated with sodium azide to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and azidation reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automation can enhance the scalability and reproducibility of the synthesis process.

化学反応の分析

1-Azido-4-ethylbenzene undergoes various types of chemical reactions, including:

1. Substitution Reactions: The azido group in this compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides in the presence of a base to form alkyl azides .

2. Reduction Reactions: this compound can be reduced to 4-ethylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation .

3. Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction is commonly catalyzed by copper(I) salts (CuAAC reaction) .

Common Reagents and Conditions:

- Sodium azide (NaN₃)

- Alkyl halides

- Reducing agents (LiAlH₄, Pd/C, H₂)

- Copper(I) salts for cycloaddition

Major Products:

- Alkyl azides

- 4-Ethylbenzylamine

- 1,2,3-Triazoles

科学的研究の応用

1-Azido-4-ethylbenzene has several applications in scientific research:

1. Chemistry: It is used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry for the formation of triazoles .

2. Biology: In biological research, this compound can be employed in bioorthogonal labeling techniques to study biomolecular interactions .

3. Medicine:

4. Industry: this compound is utilized in material sciences for the cross-linking of polymers and the development of advanced materials with enhanced properties .

作用機序

The mechanism of action of 1-azido-4-ethylbenzene primarily involves the reactivity of the azido group. Upon activation (e.g., by heat or light), the azido group can release nitrogen gas (N₂), forming highly reactive nitrenes. These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures .

類似化合物との比較

1-Azido-4-ethylbenzene can be compared with other aromatic azides such as:

1. 1-Azido-4-methylbenzene: Similar in structure but with a methyl group instead of an ethyl group. It exhibits similar reactivity but may have different physical properties due to the difference in alkyl substituents .

2. 1-Azido-4-chlorobenzene: Contains a chlorine atom instead of an ethyl group. This compound may have different reactivity patterns due to the electron-withdrawing nature of the chlorine atom .

3. 1-Azido-4-nitrobenzene: Features a nitro group, which significantly alters its reactivity and applications compared to this compound .

生物活性

1-Azido-4-ethylbenzene is a compound with significant biological and chemical activity, primarily due to its azido group, which allows it to participate in various biochemical reactions. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant research findings.

This compound is characterized by its azido functional group (-N₃), which is known for its reactivity in organic synthesis. The compound can undergo several types of reactions:

- Substitution Reactions : The azido group can participate in nucleophilic substitution reactions, reacting with alkyl halides to form alkyl azides.

- Reduction Reactions : It can be reduced to 4-ethylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

- Cycloaddition Reactions : The azido group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles, often catalyzed by copper(I) salts (CuAAC reaction) .

The mechanism of action for this compound primarily involves the reactivity of the azido group. Upon activation (e.g., by heat or light), the azido group can decompose to release nitrogen gas (N₂), generating highly reactive nitrenes. These nitrenes can insert into C-H bonds or engage in cycloaddition reactions, facilitating the formation of new chemical bonds and structures .

1. Bioorthogonal Labeling

This compound is employed in bioorthogonal labeling techniques, which allow researchers to study biomolecular interactions without interfering with native biological processes. This application is crucial in fields such as proteomics and cell biology, where tracking specific proteins or cellular components is necessary .

2. Synthesis of Heterocycles

The compound serves as a precursor in synthesizing various heterocycles, which are essential in medicinal chemistry for developing new pharmaceuticals .

3. Material Science

In material science, this compound is utilized for cross-linking polymers and developing advanced materials with enhanced properties .

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

Case Study 1: Copper-Catalyzed Azidation

A study demonstrated a copper-catalyzed method for the selective azidation of benzylic C-H bonds using derivatives of this compound. The results indicated moderate to good yields for various substrates, showcasing the compound's versatility in organic synthesis .

Case Study 2: Genetic Toxicity Evaluation

Research on ethylbenzene (the parent compound) indicated potential genetic toxicity. Although specific data on this compound's toxicity was limited, understanding the parent compound's effects provides insights into safety considerations when using azides in biological contexts .

Comparative Data Table

| Property/Reaction | Description |

|---|---|

| Molecular Weight | 165.20 g/mol |

| Reactivity | Participates in substitution, reduction, and cycloaddition reactions |

| Bioorthogonal Applications | Used for labeling biomolecules without disrupting biological functions |

| Synthesis Applications | Precursor for heterocycles and click chemistry reactions |

| Toxicity Studies | Limited data; related compounds show potential genetic toxicity |

特性

IUPAC Name |

1-azido-4-ethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-7-3-5-8(6-4-7)10-11-9/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNVPEYWUNMHOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。